molecular formula C21H17F3N2O3 B2672468 Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881941-45-3

Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B2672468
CAS No.: 881941-45-3
M. Wt: 402.373
InChI Key: OFKRPLRJGTXMHD-UHFFFAOYSA-N
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Description

“Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine . The compound also contains an ethyl ester group, an acetylphenyl group, and a trifluoromethyl group .


Synthesis Analysis

The synthesis of quinoline derivatives often involves reactions with heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions . A one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles can be achieved through the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinoline core, an ethyl ester group, an acetylphenyl group, and a trifluoromethyl group . The quinoline core is a benzo-fused N-heterocycle, which means it consists of a benzene ring fused with a nitrogen-containing heterocycle .


Chemical Reactions Analysis

The chemical reactions involving this compound could include those typical for quinolines and its substituents. For instance, quinolines can undergo reactions such as dehydrogenation, deoxygenation, and annulation . The trifluoromethyl group can participate in various reactions due to the high electronegativity of fluorine .

Scientific Research Applications

1. Synthesis and Characterization

  • Novel heterocyclic derivatives of thienoquinolines, related to Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate, have been synthesized, showcasing the versatility of these compounds in organic synthesis (Awad et al., 1991).
  • Detailed structural analyses, including spectral characterization and crystal structure studies, have been conducted on related compounds, which are crucial for understanding their chemical properties (Polo-Cuadrado et al., 2021).

2. Photovoltaic Applications

  • Certain derivatives have been explored for their potential in photovoltaic applications. This includes the study of electrical properties and photovoltaic properties of quinoline derivatives in device fabrication, indicating their potential use in advanced material science (Zeyada et al., 2016).

3. Corrosion Inhibition

  • Quantum chemical calculations on quinoxalines, closely related to this compound, indicate their efficiency as corrosion inhibitors, providing insights into their industrial applications (Zarrouk et al., 2014).

4. Antimicrobial Activity

  • Some derivatives have been synthesized and evaluated for antimicrobial activity, highlighting their potential in pharmaceutical and medical research (Holla et al., 2006).

Properties

IUPAC Name

ethyl 4-(4-acetylanilino)-7-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3/c1-3-29-20(28)17-11-25-18-10-14(21(22,23)24)6-9-16(18)19(17)26-15-7-4-13(5-8-15)12(2)27/h4-11H,3H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKRPLRJGTXMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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